molecular formula C13H10N2 B14299219 Benzenamine, 2-(3-pyridinylethynyl)- CAS No. 124643-40-9

Benzenamine, 2-(3-pyridinylethynyl)-

Cat. No.: B14299219
CAS No.: 124643-40-9
M. Wt: 194.23 g/mol
InChI Key: VGCWHKDTLOWDFR-UHFFFAOYSA-N
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Description

Benzenamine, 2-(3-pyridinylethynyl)-, is an aromatic amine derivative featuring a pyridine ring linked to the aniline moiety via an ethynyl (-C≡C-) group at the ortho position. While specific data on its synthesis, physical properties, or applications are absent in the provided evidence, its structural features allow comparisons with similar benzenamine derivatives.

Properties

IUPAC Name

2-(2-pyridin-3-ylethynyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-13-6-2-1-5-12(13)8-7-11-4-3-9-15-10-11/h1-6,9-10H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCWHKDTLOWDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CN=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464347
Record name Benzenamine, 2-(3-pyridinylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124643-40-9
Record name Benzenamine, 2-(3-pyridinylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-(3-pyridinylethynyl)- typically involves the coupling of a benzenamine derivative with a 3-pyridinylethynyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: Benzenamine, 2-(3-pyridinylethynyl)- can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s reactivity and properties.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Benzenamine, 2-(3-pyridinylethynyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which Benzenamine, 2-(3-pyridinylethynyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyridine-Containing Analogs
  • 3-[2-(2-Pyridinyl)ethyl]aniline (CAS: 347335-08-4): This compound replaces the ethynyl group with an ethyl (-CH2-CH2-) linker and a 2-pyridinyl substituent . The ethyl group introduces flexibility, contrasting with the rigid ethynyl spacer in the target compound. The positional isomerism (2-pyridinyl vs. 3-pyridinyl) may alter hydrogen-bonding or π-π stacking interactions in biological or material systems.

  • N-Benzyl-1-(3-methylpyridin-2-yl)methanamine : Contains a benzyl group and a methyl-substituted pyridine but lacks the ethynyl-aniline backbone . The methyl group on pyridine may enhance lipophilicity compared to the unsubstituted pyridine in the target compound.

Halogenated and Electron-Withdrawing Substituents
  • 2-(3,4-Difluorophenoxy)aniline (CAS: 946714-42-7): Features a difluorophenoxy group at the ortho position.
  • Benzenamine, 3-(trifluoromethyl)- (CAS: 98-16-8): The trifluoromethyl (-CF3) group is strongly electron-withdrawing, reducing electron density on the aromatic ring more significantly than the ethynyl-pyridinyl group .
Bulky Substituents
  • 2-(Cyclopentyloxy)aniline : The cyclopentyloxy group introduces steric bulk, which may hinder molecular interactions in catalysis or binding compared to the linear ethynyl-pyridinyl group .

Electronic and Steric Effects

Compound Name Substituent Electronic Effect Steric Impact
Benzenamine, 2-(3-pyridinylethynyl)- 3-pyridinylethynyl Moderate electron-withdrawing (via ethynyl) Low (linear structure)
3-[2-(2-Pyridinyl)ethyl]aniline 2-pyridinylethyl Variable (pyridine π-system) Moderate (flexible ethyl)
2-(3,4-Difluorophenoxy)aniline 3,4-difluorophenoxy Strong electron-withdrawing Moderate (planar group)
Benzenamine, 3-(trifluoromethyl)- Trifluoromethyl Strong electron-withdrawing Low
  • Ethynyl vs. Ethyl : The ethynyl group enhances conjugation and rigidity, favoring applications in materials science (e.g., conductive polymers) .
  • Halogenated Groups: Fluorinated analogs (e.g., 2-(3,4-Difluorophenoxy)aniline) may exhibit higher metabolic stability, making them preferable in pharmaceutical design .

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